Sulpiride (CAS 15676-16-1) is a substituted benzamide and a highly selective dopamine D2 and D3 receptor antagonist [1]. Unlike highly lipophilic, broadly active typical antipsychotics, sulpiride is characterized by its low octanol-water partition coefficient, high hydrophilicity, and near-total lack of hepatic metabolism [2]. In scientific and industrial procurement, it is primarily sourced as a highly specific D2/D3 reference standard, a non-metabolized pharmacokinetic baseline, and a low-permeability model compound for advanced formulation and blood-brain barrier (BBB) transport studies[REFS-1, REFS-2].
Substituting sulpiride with other D2 antagonists, such as haloperidol or chlorpromazine, fundamentally alters the experimental system by introducing confounding off-target affinities (e.g., 5-HT2A, H1, M1) and extensive hepatic CYP450 metabolism [1]. Even substitution with closely related benzamides like amisulpride or sultopride changes the lipophilicity profile (logP) and target affinity ratios, drastically altering blood-brain barrier penetration and in vivo dosing requirements [2]. For strict renal clearance modeling or isolated D2/D3 pathway analysis, generic substitution invalidates quantitative baselines and compromises assay reproducibility [REFS-1, REFS-2].
Sulpiride is distinguished by its exceptional metabolic stability, with approximately 92% of an administered dose excreted unchanged in the urine[1]. In contrast, benchmark D2 antagonists like haloperidol undergo extensive hepatic metabolism via CYP3A4 and CYP2D6, leaving less than 1% of the parent compound intact in urine [2]. This near-total reliance on renal clearance makes sulpiride a highly predictable baseline.
| Evidence Dimension | Percentage of dose excreted unchanged |
| Target Compound Data | ~92% excreted unchanged |
| Comparator Or Baseline | Haloperidol (<1% excreted unchanged) |
| Quantified Difference | >90% absolute difference in unchanged renal excretion |
| Conditions | In vivo mammalian pharmacokinetic tracking |
Sulpiride provides a clean, non-hepatically metabolized baseline for isolating renal clearance and evaluating transporter-mediated drug-drug interactions without CYP450 confounding in standard PK workflows.
Sulpiride possesses a remarkably low octanol-water partition coefficient (logP ~ 0.42), which severely limits its passive diffusion across the blood-brain barrier compared to typical CNS drugs[1]. Closely related analogs like sultopride (logP 1.46) and typical antipsychotics like haloperidol (logP > 3.5) exhibit significantly higher lipophilicity and rapid brain uptake[REFS-1, REFS-2]. This low baseline permeability forces researchers to use specific formulation strategies to achieve CNS delivery.
| Evidence Dimension | Octanol-water partition coefficient (logP) |
| Target Compound Data | logP ~ 0.42 |
| Comparator Or Baseline | Sultopride (logP 1.46) and Haloperidol (logP > 3.5) |
| Quantified Difference | 1.04 to >3.0 log unit reduction in lipophilicity |
| Conditions | Standard octanol-saline partitioning and in vivo brain uptake assays |
Its inherently low passive permeability makes sulpiride an ideal rigorous benchmark for validating the efficacy of novel nanocarriers, solid dispersions, or BBB-penetrating delivery formulations.
Sulpiride acts as a highly selective antagonist at dopamine D2 and D3 receptors, with negligible affinity for serotonin (5-HT2), histamine (H1), and muscarinic (M1) receptors [1]. Conversely, haloperidol and chlorpromazine bind strongly to these off-target receptors, often triggering confounding anticholinergic or antihistaminergic effects in complex biological models [2]. This selectivity ensures that observed pharmacological responses are strictly dopaminergic.
| Evidence Dimension | Off-target receptor affinity (5-HT2, H1, M1) |
| Target Compound Data | Negligible affinity (Ki > 10,000 nM for most non-D2/D3 targets) |
| Comparator Or Baseline | Haloperidol (high-affinity binding to 5-HT2A and alpha-1 receptors) |
| Quantified Difference | Orders of magnitude lower off-target binding affinity |
| Conditions | In vitro radioligand binding assays |
Procuring sulpiride ensures that downstream cellular or behavioral responses are strictly D2/D3-mediated, avoiding the background noise inherent to typical antipsychotic benchmarks.
Utilized as a non-metabolized reference standard in pharmacokinetic models to study renal excretion and specific transporter kinetics (e.g., OCT/MATE) without hepatic degradation variables [1].
Employed as a low-permeability, hydrophilic active pharmaceutical ingredient (API) to test the efficiency of novel lipid nanoparticles, cyclodextrin complexes, and targeted BBB-crossing vectors [2].
Sourced as a highly selective pharmacological tool in cell-based assays and electrophysiology to block D2/D3 receptors without triggering off-target serotonergic or adrenergic pathways [1].
Irritant;Health Hazard